molecular formula C8H5NO2S2 B6307382 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 521972-99-6

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6307382
CAS No.: 521972-99-6
M. Wt: 211.3 g/mol
InChI Key: ISSUVJNRFWFRIV-XQRVVYSFSA-N
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Description

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-furaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation: 2-Furaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted furans.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agent for treating infections and certain cancers.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
  • 5-Hydroxy-2(5H)-furanone
  • 5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid

Uniqueness

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combined thiazolidinone and furan rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)4-5-2-1-3-11-5/h1-4H,(H,9,10,12)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSUVJNRFWFRIV-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-96-2
Record name 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004703962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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